Cas no 895414-24-1 (5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide)

5-Chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide is a structurally complex benzamide derivative featuring a benzothiazole core substituted with methoxy and nitro groups, along with a pyridinylmethyl moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its multifunctional reactivity. The presence of electron-withdrawing and electron-donating substituents enhances its utility in synthetic applications, particularly in the development of bioactive molecules. Its well-defined molecular architecture allows for precise modifications, making it valuable in structure-activity relationship studies. High purity and stability under standard conditions ensure reliable performance in experimental settings.
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide structure
895414-24-1 structure
Product name:5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide
CAS No:895414-24-1
MF:C21H15ClN4O4S
Molecular Weight:454.886202096939
CID:6558931

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide
    • 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
    • インチ: 1S/C21H15ClN4O4S/c1-30-15-5-7-19-17(10-15)24-21(31-19)25(12-13-3-2-8-23-11-13)20(27)16-9-14(22)4-6-18(16)26(28)29/h2-11H,12H2,1H3
    • InChIKey: LQFBJISAVHMUMY-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=CC(OC)=CC=C2S1)CC1=CC=CN=C1)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2515-1982-10μmol
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2515-1982-2mg
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2515-1982-5mg
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2515-1982-4mg
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2515-1982-20mg
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2515-1982-100mg
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2515-1982-75mg
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2515-1982-15mg
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2515-1982-20μmol
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2515-1982-25mg
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
895414-24-1 90%+
25mg
$109.0 2023-05-16

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide 関連文献

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamideに関する追加情報

Introduction to 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide (CAS No. 895414-24-1)

Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development. Among these, 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide, with the CAS number 895414-24-1, has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry.

The molecular structure of 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide is characterized by a benzamide core linked to a nitro-substituted phenyl ring and a pyridinylmethyl side chain. The presence of the benzothiazole moiety further enhances its complexity and potential biological interactions. This intricate arrangement of functional groups has led researchers to explore its pharmacological profile in various disease models.

In recent years, there has been a growing interest in the development of novel compounds that target inflammation and immune modulation. The benzothiazole scaffold, known for its antimicrobial and anti-inflammatory properties, has been extensively studied in this context. 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide represents an innovative derivative that combines this scaffold with other pharmacophores to enhance its efficacy.

One of the most compelling aspects of this compound is its potential to interact with multiple biological targets. The nitro group, for instance, can participate in redox reactions, which are crucial for modulating cellular signaling pathways. Additionally, the pyridinylmethyl group may contribute to binding affinity with specific enzymes or receptors involved in inflammatory processes. These features make 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro, nitro, and methoxy substituents at specific positions on the benzene ring is critical for achieving the desired biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex benzothiazole core.

Evaluation of the pharmacological properties of 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide has revealed several intriguing findings. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central mediators of the inflammatory response and are often targeted by anti-inflammatory drugs.

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-ymethylbenzamide< strong >< p< pFurthermor< pFurthermor< pFurthermor< pFurthermor< pFurthermor< pFurthermor< pFurthermor< p

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.